molecular formula C18H20Cl2N4O2 B3014824 N-(3,4-dichlorophenyl)-4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidine-1-carboxamide CAS No. 2034473-28-2

N-(3,4-dichlorophenyl)-4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidine-1-carboxamide

Cat. No.: B3014824
CAS No.: 2034473-28-2
M. Wt: 395.28
InChI Key: HBNUQBIQDWNXCI-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C18H20Cl2N4O2 and its molecular weight is 395.28. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • The compound has been used in the synthesis of novel pyridopyrimidines, demonstrating its utility in creating diverse chemical structures. An example includes the synthesis of 5,7-diarylpyridopyrimidines, where variations of the compound were used as intermediates in chemical reactions (Vijayakumar et al., 2014).

Molecular Interaction Studies

  • Studies on molecular interactions of related compounds with cannabinoid receptors have been conducted, providing insights into the compound's potential as a pharmacological probe. This includes research on the molecular interaction of related antagonists with the CB1 cannabinoid receptor, exploring their conformations and binding characteristics (Shim et al., 2002).

Pharmacological Potential

  • Research into conformationally restricted analogues of the compound has shown potential in pharmacology. For instance, analogues have been studied for their ability to block voltage-gated skeletal muscle sodium channels, indicating possible applications in antimyotonic agents (Catalano et al., 2008).

Anti-Angiogenic and DNA Cleavage Studies

  • Novel derivatives of the compound have been synthesized and evaluated for their anti-angiogenic and DNA cleavage activities, suggesting potential applications in cancer research and therapy. This includes studies using chick chorioallantoic membrane (CAM) models and DNA binding/cleavage assays (Kambappa et al., 2017).

Development of Cannabinoid Receptor Antagonists

  • The compound and its analogues have been pivotal in the development of cannabinoid receptor antagonists, aiding in the exploration of cannabinoid receptor binding sites and the search for more selective and potent cannabimimetic ligands (Lan et al., 1999).

Synthesis and Evaluation as CNS Agents

  • Analogues of the compound have been synthesized and evaluated for their potential as central nervous system (CNS) active agents, particularly focusing on their antidepressant and nootropic activities. This highlights its importance in developing new therapeutic agents for CNS disorders (Thomas et al., 2016).

Properties

IUPAC Name

N-(3,4-dichlorophenyl)-4-(2,6-dimethylpyrimidin-4-yl)oxypiperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20Cl2N4O2/c1-11-9-17(22-12(2)21-11)26-14-5-7-24(8-6-14)18(25)23-13-3-4-15(19)16(20)10-13/h3-4,9-10,14H,5-8H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBNUQBIQDWNXCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)OC2CCN(CC2)C(=O)NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.